molecular formula C24H26N4O3 B11296167 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B11296167
M. Wt: 418.5 g/mol
InChI Key: JMFJYHCJPACDBM-UHFFFAOYSA-N
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Description

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a tetrahydrofuran ring, an imidazo[1,2-a]benzimidazole core, and a phenylethylacetamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]benzimidazole Core: This step typically involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran moiety.

    Attachment of the Phenylethylacetamide Moiety: This step involves the acylation of the imidazo[1,2-a]benzimidazole core with a phenylethylacetamide derivative, typically using an acyl chloride or anhydride in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-(2-phenylethyl)acetamide include other benzimidazole derivatives, such as:

  • 2-(1H-benzimidazol-2-yl)aniline
  • 2-(1H-benzimidazol-2-yl)-3-phenylpropanoic acid
  • 2-(1H-benzimidazol-2-yl)-N-phenylacetamide

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

2-[2-oxo-3-(oxolan-2-ylmethyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C24H26N4O3/c29-22(25-13-12-17-7-2-1-3-8-17)15-21-23(30)27(16-18-9-6-14-31-18)24-26-19-10-4-5-11-20(19)28(21)24/h1-5,7-8,10-11,18,21H,6,9,12-16H2,(H,25,29)

InChI Key

JMFJYHCJPACDBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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